Stereochemical Identity: (2R) D-Configuration vs. (2S) L-Enantiomer — Chiral Purity and Configurational Assignment
The (2R)-configured D-enantiomer (CAS 2031242-33-6 as HCl salt; CAS 111950-17-5 as free base) is commercially available at ≥95% purity with enantiomeric excess ≥98% (ee) from multiple vendors, while the (2S) L-enantiomer (CAS 52161-80-5) is offered at 95-98% purity from separate supply chains . The D-configuration is established via chiral synthesis from O-phenylhomoserines of known absolute configuration, as demonstrated by Brown et al. who used O-phenyl-D-homoserine to assign the absolute configuration of resolved morpholine enantiomers [1]. The D-enantiomer is explicitly required for applications where L-amino acids are subject to rapid proteolytic degradation; substitution with the L-enantiomer or racemic DL-mixture would compromise protease resistance, a critical parameter in peptide therapeutic design [2]. At the procurement level, the D-enantiomer hydrochloride (CAS 2031242-33-6) and the L-enantiomer (CAS 52161-80-5) are sold under distinct CAS numbers with independent pricing, reflecting their non-interchangeable nature.
| Evidence Dimension | Stereochemical configuration and enantiomeric purity |
|---|---|
| Target Compound Data | (2R)-D-configuration; CAS 2031242-33-6 (HCl salt, MW 231.68); purity ≥95% (CymitQuimica), ≥95% (LeYan), ≥98% ee (Amatek) |
| Comparator Or Baseline | (2S)-L-configuration; CAS 52161-80-5 (free base, MW 195.21); purity ≥95% (AKSci), 98% (LeYan); also available as DL-racemic mixture (CAS 52161-80-5, O-phenyl-DL-homoserine) |
| Quantified Difference | Distinct CAS registry numbers, molecular weights (231.68 vs. 195.21 for free base), and vendor pricing tiers confirm non-interchangeability. Chiral synthesis from configurationally known O-phenylhomoserines ensures absolute stereochemical assignment [1]. |
| Conditions | Chiral synthesis and resolution; vendor Certificate of Analysis (CoA) specifications |
Why This Matters
Procurement of the incorrect enantiomer or racemic mixture compromises experimental reproducibility in stereosensitive applications, particularly in peptidomimetic drug design where D-amino acid incorporation is a well-established strategy for conferring protease resistance.
- [1] Brown GR, Foubister AJ, Stribling D. Synthesis and resolution of 3-substituted morpholine appetite suppressants and chiral synthesis via O-arylhomoserines. J Chem Soc Perkin Trans 1. 1987:547-551. doi:10.1039/P19870000547. View Source
- [2] Biosyn. When to Use D-Amino Acid Substitution in Peptide Drug Design. Technical Resource. D-amino acid substitution is a widely used strategy in peptide engineering to improve protease resistance and enhance biological stability. View Source
